Mniopetal A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

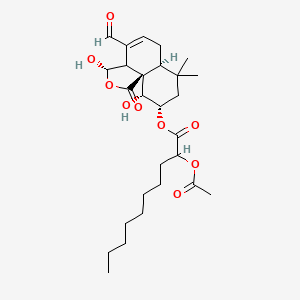

Mniopetal A is a biologically active compound produced by the fungus Mniopetalum species. It is known for its role as a reverse transcriptase inhibitor, particularly against the human immunodeficiency virus (HIV). The compound has a complex molecular structure with the molecular formula C27H40O9 and a molecular weight of 508.60 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mniopetal A involves several key steps, including stereoselective reactions and complex organic transformations. One of the notable synthetic routes includes the use of highly stereocontrolled inter- and intramolecular Horner-Emmons carbon elongations to construct a butenolide tethering a 1,2,4,9-functionalized nona-5,7-diene moiety at the beta-carbon. This is followed by a stereoselective thermal intramolecular Diels-Alder reaction, which provides an endo-cycloadduct with the desired pi-facial selection. The final steps involve the efficient transformation of the gamma-lactone moiety to the gamma-hydroxy-gamma-lactone part in this compound.

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure and the intricate synthetic steps required. advancements in biotechnological methods, such as fermentation using genetically modified strains of Mniopetalum species, have been explored to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Mniopetal A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to study its mechanism of action.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used to oxidize specific functional groups in this compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed to reduce carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation of the aldehyde group in this compound can yield carboxylic acids, while reduction can produce primary alcohols .

Scientific Research Applications

Mniopetal A has a wide range of applications in scientific research:

Chemistry: It serves as a model compound for studying complex organic synthesis and stereoselective reactions.

Biology: this compound is used to investigate the biological pathways involved in reverse transcriptase inhibition.

Medicine: Its role as a reverse transcriptase inhibitor makes it a potential candidate for developing antiviral drugs, particularly against HIV.

Mechanism of Action

Mniopetal A exerts its effects by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of retroviruses like HIV. The compound binds to the active site of the enzyme, preventing the transcription of viral RNA into DNA. This inhibition disrupts the viral replication cycle, thereby reducing the viral load in infected individuals.

Comparison with Similar Compounds

Similar Compounds

Mniopetal B: Another compound from the same species with similar reverse transcriptase inhibitory activity.

Mniopetal C: Known for its structural similarity but with different stereochemistry.

Mniopetal D: Exhibits similar biological activity but differs in its functional groups.

Mniopetal E: A drimane sesquiterpenoid with notable biological activity.

Uniqueness of Mniopetal A

This compound stands out due to its unique combination of functional groups and stereochemistry, which contribute to its potent biological activity. Its ability to inhibit reverse transcriptase with high specificity makes it a valuable compound for antiviral research .

Biological Activity

Mniopetal A, a compound derived from the Mniopetalum species, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and cytotoxic properties. This article explores the various biological effects of this compound, supported by research findings, data tables, and case studies.

Overview of this compound

This compound is classified as a methoxyfuranocoumarin, a type of natural product known for its complex structure and significant biological activity. Research indicates that this compound exhibits potent inhibitory effects on reverse transcriptases, which are crucial enzymes in the replication of retroviruses such as HIV .

1. Antimicrobial Activity

This compound has demonstrated substantial antimicrobial properties against various pathogens. The compound's efficacy includes:

- Antiviral Activity : this compound inhibits reverse transcriptases effectively, making it a candidate for antiviral drug development.

- Antibacterial Activity : Studies show that this compound possesses bactericidal effects against both Gram-positive and Gram-negative bacteria.

- Antifungal Activity : The compound also exhibits antifungal properties, targeting specific fungal strains.

Table 1: Antimicrobial Activity of this compound

| Pathogen Type | Activity Level | Reference |

|---|---|---|

| Gram-positive Bacteria | High | |

| Gram-negative Bacteria | Moderate | |

| Fungi | Moderate |

2. Cytotoxic Properties

This compound's cytotoxic activity has been evaluated in various cancer cell lines. It has shown promise in inducing apoptosis in cancer cells through several mechanisms:

- Inhibition of Cell Proliferation : this compound disrupts cell cycle progression in tumor cells.

- Induction of Apoptosis : The compound activates intrinsic and extrinsic apoptotic pathways, leading to increased cell death.

Case Study Example :

In a study involving neuroblastoma cells, treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis, such as caspase activation .

3. Anti-inflammatory Activity

Research indicates that this compound may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity suggests potential applications in treating inflammatory diseases.

The biological activities of this compound are attributed to its ability to interact with various cellular targets:

- Reverse Transcriptase Inhibition : By binding to the active site of reverse transcriptases, this compound prevents viral replication.

- Caspase Activation : The compound triggers caspase cascades leading to apoptosis in cancer cells.

- Cytokine Modulation : this compound modulates the expression of inflammatory cytokines, reducing inflammation.

Properties

CAS No. |

158760-98-6 |

|---|---|

Molecular Formula |

C27H40O9 |

Molecular Weight |

508.6 g/mol |

IUPAC Name |

[(3S,6aS,9S,10R,10aR)-4-formyl-3,10-dihydroxy-7,7-dimethyl-1-oxo-3a,6,6a,8,9,10-hexahydro-3H-benzo[d][2]benzofuran-9-yl] 2-acetyloxydecanoate |

InChI |

InChI=1S/C27H40O9/c1-5-6-7-8-9-10-11-18(34-16(2)29)23(31)35-19-14-26(3,4)20-13-12-17(15-28)21-24(32)36-25(33)27(20,21)22(19)30/h12,15,18-22,24,30,32H,5-11,13-14H2,1-4H3/t18?,19-,20-,21?,22-,24-,27+/m0/s1 |

InChI Key |

AXAFCVAELSOPHP-BMILKMJHSA-N |

Isomeric SMILES |

CCCCCCCCC(C(=O)O[C@H]1CC([C@@H]2CC=C(C3[C@]2([C@H]1O)C(=O)O[C@@H]3O)C=O)(C)C)OC(=O)C |

Canonical SMILES |

CCCCCCCCC(C(=O)OC1CC(C2CC=C(C3C2(C1O)C(=O)OC3O)C=O)(C)C)OC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.